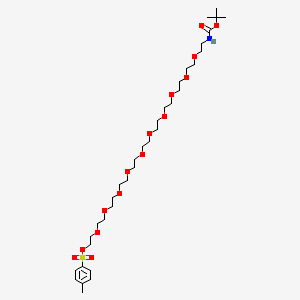
t-Boc-N-Amido-PEG11-Tos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-N-Amido-PEG11-Tos is a polyethylene glycol (PEG) derivative that contains an amino group at the 11th carbon atom and a tert-butyloxycarbonyl (t-Boc) group at the nitrogen atom. This compound is widely used in organic chemistry as a linker molecule in various chemical reactions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG11-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (t-Boc) group.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-N-Amido-PEG11-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, which react with the tosyl group under basic conditions.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the tosyl group is replaced by the nucleophile.
Deprotection: The major product is the free amine after the removal of the t-Boc group.
Wissenschaftliche Forschungsanwendungen
t-Boc-N-Amido-PEG11-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker molecule in the synthesis of complex organic compounds.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of t-Boc-N-Amido-PEG11-Tos involves its ability to act as a linker molecule. The compound’s hydrophilic PEG spacer increases the solubility of the attached molecules in aqueous media. The tosyl group facilitates nucleophilic substitution reactions, while the t-Boc group protects the amino group until it is needed for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Boc-N-Amido-PEG7-Tos: Similar structure but with a shorter PEG spacer.
t-Boc-N-Amido-PEG11-Amine: Contains an amino group instead of a tosyl group.
t-Boc-N-Amido-PEG11-Azide: Contains an azide group instead of a tosyl group .
Uniqueness
t-Boc-N-Amido-PEG11-Tos is unique due to its combination of a long PEG spacer, a t-Boc-protected amino group, and a tosyl group. This combination allows for versatile applications in various chemical reactions and processes, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C34H61NO15S |
|---|---|
Molekulargewicht |
755.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H61NO15S/c1-31-5-7-32(8-6-31)51(37,38)49-30-29-48-28-27-47-26-25-46-24-23-45-22-21-44-20-19-43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-35-33(36)50-34(2,3)4/h5-8H,9-30H2,1-4H3,(H,35,36) |
InChI-Schlüssel |
FRUBCOONMZOITC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


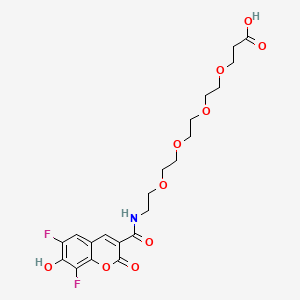
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)


![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
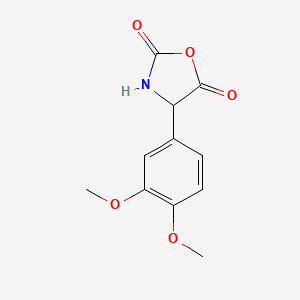
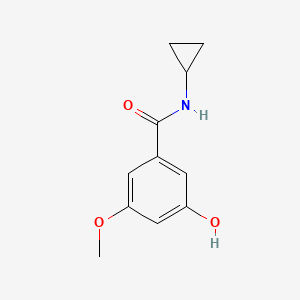
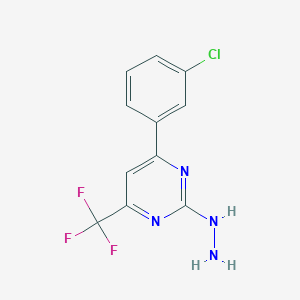

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)
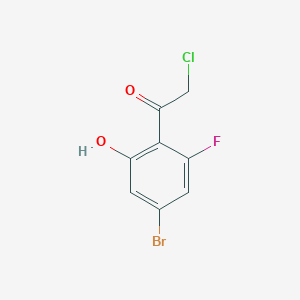


![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
